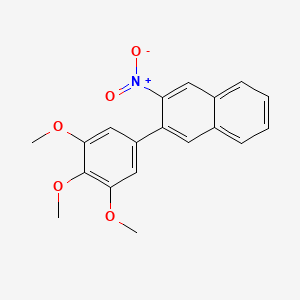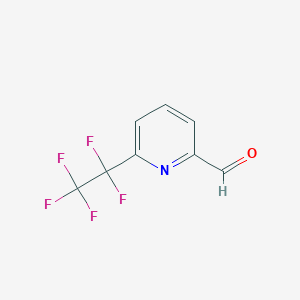
6-(Pentafluoroethyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pentafluoroethyl)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H4F5NO It is a derivative of pyridine, where the hydrogen atom at the 6th position is replaced by a pentafluoroethyl group, and the hydrogen atom at the 2nd position is replaced by a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 6-(Pentafluoroethyl)pyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production methods for 6-(Pentafluoroethyl)pyridine-2-carbaldehyde are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(Pentafluoroethyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 6-(Pentafluoroethyl)pyridine-2-carboxylic acid.
Reduction: 6-(Pentafluoroethyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Pentafluoroethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Potential applications in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit biological activity.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Pentafluoroethyl)pyridine-2-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the pentafluoroethyl group and the electron-donating effects of the formyl group. These effects can stabilize or destabilize intermediates, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of the pentafluoroethyl group.
6-(Pentafluoroethyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of the formyl group.
Uniqueness
6-(Pentafluoroethyl)pyridine-2-carbaldehyde is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with specific electronic and steric requirements.
Properties
Molecular Formula |
C8H4F5NO |
|---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-3-1-2-5(4-15)14-6/h1-4H |
InChI Key |
YTMCVOVJOOAYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(C(F)(F)F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)

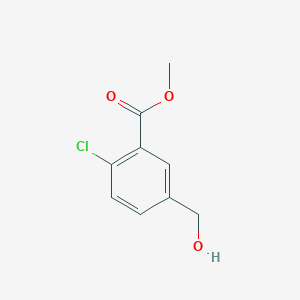


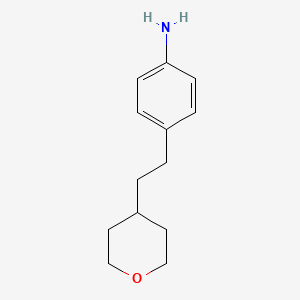
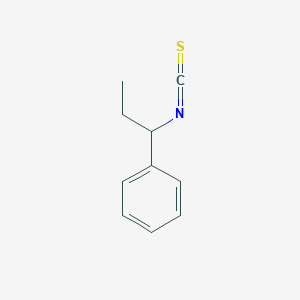
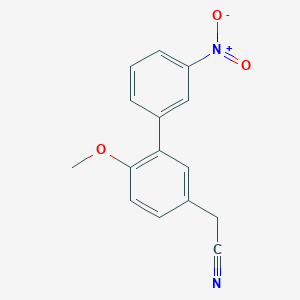
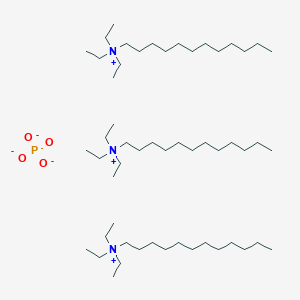

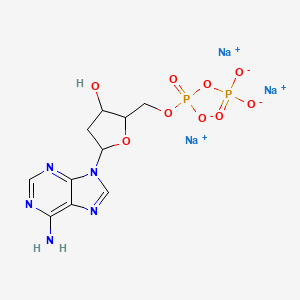
![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)
